1-((4-Bromophenoxy)methyl)-2-methylbenzene
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Overview
Description
1-((4-Bromophenoxy)methyl)-2-methylbenzene is an organic compound with the molecular formula C14H13BrO It is a derivative of benzene, featuring a bromophenoxy group and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Bromophenoxy)methyl)-2-methylbenzene typically involves the reaction of 4-bromophenol with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process .
Chemical Reactions Analysis
Types of Reactions: 1-((4-Bromophenoxy)methyl)-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromine atom can be reduced to form the corresponding phenoxy derivative.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium carbonate in DMF.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
Substitution: Formation of various substituted phenoxy derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of phenoxy derivatives without the bromine atom.
Scientific Research Applications
1-((4-Bromophenoxy)methyl)-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-tumor activities.
Mechanism of Action
The mechanism of action of 1-((4-Bromophenoxy)methyl)-2-methylbenzene involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes and receptors, modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
- 1-((4-Bromophenoxy)methyl)-2-fluorobenzene
- 1-((4-Bromophenoxy)methyl)-2-chlorobenzene
- 1-((4-Bromophenoxy)methyl)-2-ethylbenzene
Comparison: 1-((4-Bromophenoxy)methyl)-2-methylbenzene is unique due to the presence of the methyl group, which can influence its reactivity and biological activity. Compared to its fluorinated or chlorinated analogs, the methyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties. The ethyl derivative, on the other hand, may have altered solubility and stability characteristics .
Properties
IUPAC Name |
1-bromo-4-[(2-methylphenyl)methoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-11-4-2-3-5-12(11)10-16-14-8-6-13(15)7-9-14/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOCAPLPZVQGQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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